molecular formula C7H7Br2NO3 B1447818 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester CAS No. 1427504-61-7

4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester

Cat. No. B1447818
M. Wt: 312.94 g/mol
InChI Key: XFJCRWGEFJONHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>3</sub>

  • Molecular Weight : Approximately 297.93 g/mol

  • Appearance : It may exist as a white to pale yellow solid.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:



  • Bromination : Starting with furan-3-carboxylic acid, bromination occurs at positions 2 and 5 using bromine or a brominating agent.

  • Amination : The brominated furan is then treated with ammonia or an amine to introduce the amino group.

  • Esterification : Ethanol or ethyl alcohol is used to esterify the carboxylic acid group, resulting in the ethyl ester.



Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester consists of a furan ring with two bromine atoms (at positions 2 and 5), an amino group (at position 4), and an ethyl ester group (attached to the carboxylic acid). The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis


  • Hydrolysis : The ester linkage can undergo hydrolysis in the presence of water or an acid, yielding the corresponding carboxylic acid and ethanol.

  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to the modification of the compound.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point can be determined experimentally.

  • Solubility : It may exhibit solubility in organic solvents but limited solubility in water.

  • Stability : Considerations regarding stability under various conditions are essential.


Safety And Hazards


  • Toxicity : Assessing the toxicity profile is crucial. Consult safety data sheets and relevant literature.

  • Handling Precautions : Proper protective equipment and handling procedures are necessary.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions

Research avenues related to this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Applications : Assess its utility in materials science, catalysis, or other fields.


properties

IUPAC Name

ethyl 4-amino-2,5-dibromofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO3/c1-2-12-7(11)3-4(10)6(9)13-5(3)8/h2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCRWGEFJONHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Reactant of Route 3
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Reactant of Route 6
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.